(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate
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Overview
Description
®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a chiral compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols and α-haloacid chlorides.
Coupling Reaction: The amino alcohol undergoes a coupling reaction with the α-haloacid chloride to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired morpholine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites on enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the tert-butyl and aminomethyl groups.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.
4-Morpholinecarboxylic Acid: A derivative with a carboxylic acid group on the morpholine ring.
Uniqueness
®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is unique due to its chiral nature and the presence of both tert-butyl and aminomethyl groups. These structural features enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Biological Activity
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical structure includes a morpholine ring, a tert-butyl group, an aminomethyl substituent, and a carboxylate moiety, which contribute to its reactivity and interactions with biological targets.
The molecular formula of this compound is C₁₂H₂₂N₂O₇, with a molecular weight of approximately 306.31 g/mol. The presence of both hydrophilic and hydrophobic regions allows this compound to engage in various biological interactions, making it a candidate for therapeutic applications.
Key Structural Features:
- Morpholine Ring: Provides stability and facilitates interaction with biological targets.
- Aminomethyl Group: Enhances binding affinity to enzymes and receptors.
- Carboxylate Moiety: Increases solubility and potential for ionic interactions.
Interaction Studies
Research has focused on the binding affinity of this compound with specific biological targets, including enzymes and receptors. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound. For example, investigations have indicated that modifications to its structure can significantly enhance or diminish its biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration.
Case Studies
-
Antitumor Activity:
A study investigated the effects of similar morpholine derivatives on cancer cell lines. Compounds with analogous structures demonstrated varying degrees of cytotoxicity against human leukemia cells, indicating that this compound may exhibit similar properties . -
Antimicrobial Potential:
Another research effort evaluated the antimicrobial activity of related compounds against resistant strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that derivatives containing morpholine structures can possess significant antibacterial properties, which may extend to this compound .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(R)-4-Boc-2-(aminomethyl)morpholine | C₁₃H₁₉N₂O₄ | Contains a Boc protecting group; used in peptide synthesis |
(S)-tert-butyl 3-(aminomethyl)morpholine | C₁₃H₁₉N₂O₂ | Similar morpholine structure; potential for different biological activity |
tert-butyl 3-(aminomethyl)morpholine-4-carboxylic acid | C₁₂H₁₉N₂O₄ | Lacks the tert-butyl ester; may exhibit different solubility characteristics |
The distinct arrangement of functional groups in this compound enhances its reactivity and potential applications in medicinal chemistry compared to these similar compounds.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Binding Affinity: Interaction studies indicate that this compound has a high binding affinity for certain enzymes, which could lead to its use as an inhibitor in various biochemical pathways.
- Therapeutic Applications: Given its structural features, there is potential for development as an anticancer or antimicrobial agent, pending further investigation into its efficacy and safety profiles .
Properties
Molecular Formula |
C12H22N2O7 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1 |
InChI Key |
MRLCWFDGMOXGAG-DDWIOCJRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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